

Photophysical properties and applications of 7-Methoxy-2-methylquinolin-4-ol

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Compound of Interest

Compound Name: 7-Methoxy-2-methylquinolin-4-ol

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Application Notes and Protocols for 7-Methoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the photophysical properties and specific applications of **7-Methoxy-2-methylquinolin-4-ol** are not extensively available in the public domain. The following information is a compilation based on the known characteristics of structurally similar quinoline and quinolone derivatives. Researchers should use this as a guide and perform their own optimizations and characterizations.

Introduction

7-Methoxy-2-methylquinolin-4-ol, also known as 7-methoxy-2-methyl-1H-quinolin-4-one, is a heterocyclic organic compound belonging to the quinoline family.[1][2] Quinoline derivatives are of significant interest due to their diverse biological activities and unique photophysical properties, making them valuable scaffolds in drug discovery and as fluorescent probes.[3][4] The presence of the methoxy group, a known auxochrome, and the quinolone core suggests that this compound is likely to exhibit fluorescence, with potential applications in bioimaging and sensing.[5] Like other 4-hydroxyquinolines, it can exist in keto-enol tautomeric forms, which can significantly influence its absorption and emission characteristics.[6]

Physicochemical Properties

A summary of the basic physicochemical properties of **7-Methoxy-2-methylquinolin-4-ol** is provided below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1]
Molecular Weight	189.21 g/mol	[1]
IUPAC Name	7-methoxy-2-methyl-1H-quinolin-4-one	[1]
CAS Number	58596-43-3	[1]

Estimated Photophysical Properties

The following table summarizes the estimated photophysical properties of **7-Methoxy-2-methylquinolin-4-ol** based on data from structurally related quinoline and quinolone derivatives. These values should be experimentally verified.

Parameter	Estimated Value/Range	Notes
Absorption Maximum (λ_{abs})	320 - 370 nm	Dependent on solvent polarity and pH. Protonation of the quinoline nitrogen can cause a red-shift in the absorption spectrum. [7] [8]
Emission Maximum (λ_{em})	400 - 550 nm	Highly sensitive to solvent polarity (solvatochromism) and pH. The keto-enol tautomerism plays a crucial role. The enol form is expected to be more fluorescent. [5] [6]
Stokes Shift	80 - 180 nm	A large Stokes shift is characteristic of many quinoline-based fluorophores and is advantageous for minimizing self-quenching and improving signal-to-noise in fluorescence imaging. [9] [10]
Quantum Yield (Φ_F)	0.1 - 0.5	Can be significantly enhanced by protonation. [7] [8] The specific value is highly dependent on the solvent and local environment.
Molar Extinction Coefficient (ϵ)	5,000 - 15,000 M ⁻¹ cm ⁻¹	Typical for quinoline derivatives.

Potential Applications

Based on the applications of similar quinoline derivatives, **7-Methoxy-2-methylquinolin-4-ol** could be a valuable tool in the following areas:

- **Fluorescent Labeling of Biomolecules:** The quinoline scaffold can be functionalized to covalently attach to proteins, nucleic acids, or other biomolecules for visualization and

tracking.[9][11]

- Bioimaging of Cells and Tissues: Its potential fluorescence in the visible range makes it a candidate for live-cell imaging to study cellular structures and processes.[12][13]
- Sensing of Metal Ions and Anions: Quinoline derivatives are known to act as chemosensors for various ions, where ion binding leads to a change in fluorescence intensity or wavelength. [10]
- Drug Discovery: The quinolone core is present in many bioactive compounds, and understanding the properties of this scaffold can aid in the design of new therapeutic agents. [14]
- Studying Intercellular Communication: Some 4-hydroxy-2-alkylquinolines are involved in bacterial cell-to-cell communication, suggesting a potential role for this compound in microbiological research.[15]

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-2-methylquinolin-4-ol

This protocol is a generalized procedure based on the synthesis of related 4-hydroxyquinolines.[16][17]

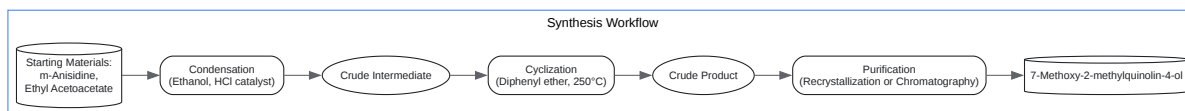
Materials:

- m-Anisidine (3-methoxyaniline)
- Ethyl acetoacetate
- Diphenyl ether
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Organic solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Condensation: In a round-bottom flask, dissolve m-anisidine and a molar equivalent of ethyl acetoacetate in ethanol. Add a catalytic amount of concentrated HCl.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to obtain the crude intermediate, ethyl 3-(3-methoxyphenylamino)but-2-enoate.
- Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether in a flask equipped with a reflux condenser.
- Heat the mixture to 240-250 °C for 30-60 minutes.
- Cool the reaction mixture and add hexane to precipitate the crude product.
- Filter the precipitate and wash with hexane.
- Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure **7-Methoxy-2-methylquinolin-4-ol**.
- Characterization: Confirm the structure and purity of the final product using techniques such as NMR (^1H and ^{13}C), mass spectrometry, and melting point determination.



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Caption: A generalized workflow for the synthesis of **7-Methoxy-2-methylquinolin-4-ol**.

Protocol 2: Characterization of Photophysical Properties

This protocol outlines the steps to determine the key photophysical parameters of the synthesized compound.

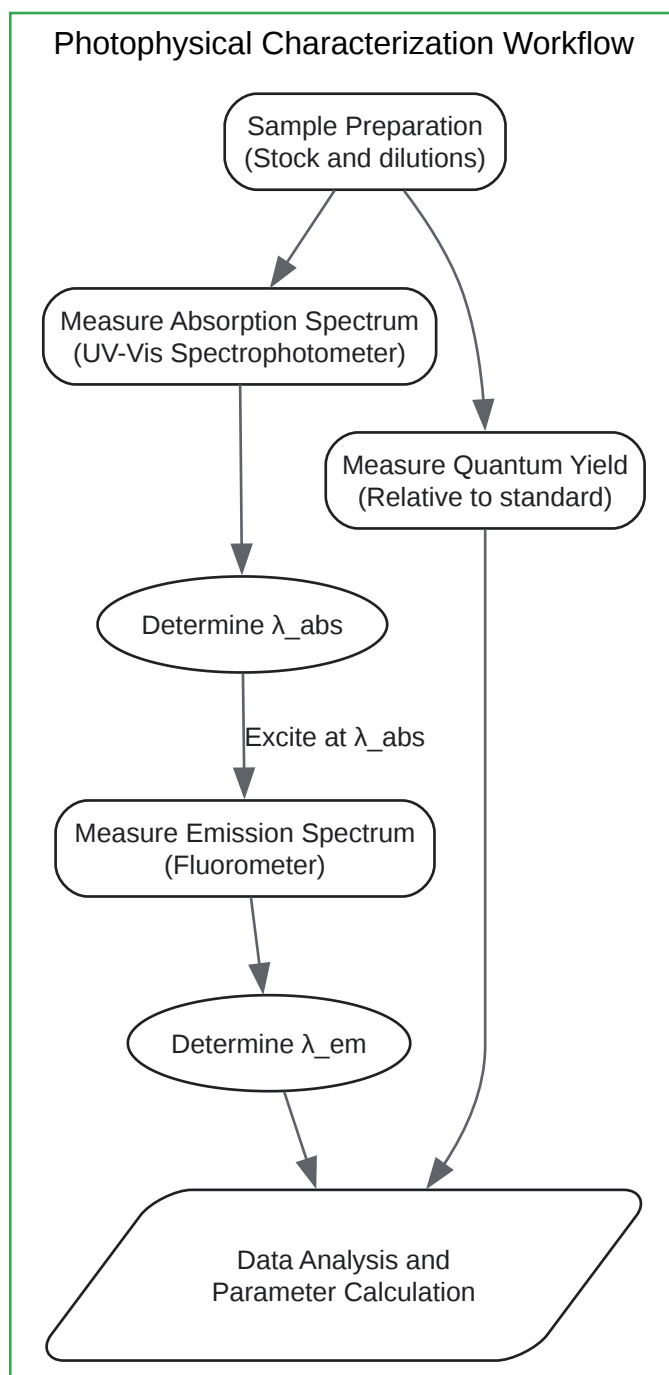
Materials:

- Synthesized **7-Methoxy-2-methylquinolin-4-ol**
- Spectroscopic grade solvents (e.g., ethanol, DMSO, cyclohexane)
- UV-Vis spectrophotometer
- Fluorometer
- Quartz cuvettes (1 cm path length)
- Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, $\Phi_F = 0.54$)

Procedure:

- Sample Preparation: Prepare a stock solution of **7-Methoxy-2-methylquinolin-4-ol** in a chosen solvent (e.g., 1 mM in DMSO). From the stock, prepare a series of dilutions in the desired solvents for analysis. The absorbance of the solutions for fluorescence measurements should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

- Absorption Spectroscopy:
 - Record the UV-Vis absorption spectrum of the compound in the chosen solvent from 200 to 600 nm.
 - Identify the wavelength of maximum absorption (λ_{abs}).
- Emission Spectroscopy:
 - Excite the sample at its λ_{abs} .
 - Record the fluorescence emission spectrum. The emission range will depend on the compound but can be initially scanned from the excitation wavelength up to 700 nm.
 - Identify the wavelength of maximum emission (λ_{em}).
- Quantum Yield Determination (Relative Method):
 - Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
 - The quantum yield (Φ_s) is calculated using the following equation: $\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$ where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent
 - Subscripts 's' and 'r' refer to the sample and reference, respectively.



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Caption: Workflow for the characterization of photophysical properties.

Protocol 3: Cellular Imaging Application (General Protocol)

This protocol provides a general framework for using **7-Methoxy-2-methylquinolin-4-ol** as a fluorescent probe for cellular imaging. Optimization of staining concentration and incubation time is crucial.

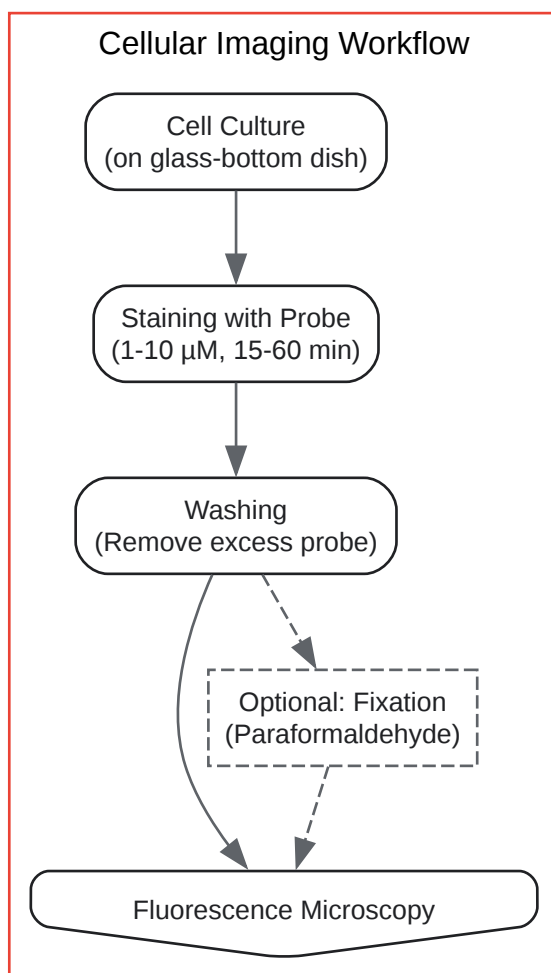
Materials:

- Cell line of interest (e.g., HeLa, HEK293)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (for fixing, optional)
- **7-Methoxy-2-methylquinolin-4-ol** stock solution (e.g., 10 mM in DMSO)
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- Staining:
 - Prepare a working solution of **7-Methoxy-2-methylquinolin-4-ol** in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 μM .
 - Remove the old medium from the cells and wash once with PBS.
 - Add the staining solution to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator.
- Washing:
 - Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.

- Imaging:
 - Add fresh pre-warmed medium or PBS to the cells.
 - Image the cells using a fluorescence microscope. Based on the estimated spectral properties, a DAPI or a custom filter set with excitation around 350 nm and emission around 450 nm might be appropriate.
- (Optional) Fixation: After staining, cells can be fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature, followed by washing with PBS.



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Caption: General workflow for a cellular imaging experiment.

Tautomerism and its Influence on Fluorescence

7-Methoxy-2-methylquinolin-4-ol can exist in two tautomeric forms: the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. The equilibrium between these two forms is influenced by the solvent, pH, and substitution pattern. Generally, the enol form is more aromatic and often exhibits stronger fluorescence.

Caption: Tautomeric forms of **7-Methoxy-2-methylquinolin-4-ol**.

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